molecular formula C12H15FO B1324674 2,2-Dimethyl-4'-fluorobutyrophenone CAS No. 898765-49-6

2,2-Dimethyl-4'-fluorobutyrophenone

Cat. No.: B1324674
CAS No.: 898765-49-6
M. Wt: 194.24 g/mol
InChI Key: RWPGJNSOUNNSIW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4’-fluorobutyrophenone is a synthetic organic compound that belongs to the class of aryl ketones. It has the molecular formula C12H15FO and a molecular weight of 194.24 g/mol. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and two methyl groups attached to the butyrophenone moiety.

Scientific Research Applications

2,2-Dimethyl-4’-fluorobutyrophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4’-fluorobutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 2,2-Dimethyl-4’-fluorobutyrophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4’-fluorobutyrophenone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 2,2-Dimethyl-4’-fluorobutyric acid.

    Reduction: Formation of 2,2-Dimethyl-4’-fluorobutanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4’-chlorobutyrophenone
  • 2,2-Dimethyl-4’-bromobutyrophenone
  • 2,2-Dimethyl-4’-iodobutyrophenone

Uniqueness

2,2-Dimethyl-4’-fluorobutyrophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly alter the lipophilicity, metabolic stability, and binding affinity of the compound compared to its chloro, bromo, and iodo analogs. This makes 2,2-Dimethyl-4’-fluorobutyrophenone particularly valuable in medicinal chemistry and drug design .

Properties

IUPAC Name

1-(4-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPGJNSOUNNSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642435
Record name 1-(4-Fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-49-6
Record name 1-(4-Fluorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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